4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a cyclopropyl group attached to the fourth position. Pyrrolopyrimidines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization Reaction: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an amino acid derivative, with a cyclizing agent under controlled conditions.
Formation of Pyrimidine Ring: The next step involves the formation of the pyrimidine ring. This can be accomplished by reacting the cyclized intermediate with a suitable reagent, such as formamidine or guanidine, under acidic or basic conditions.
Introduction of Cyclopropyl Group: The final step involves the introduction of the cyclopropyl group at the fourth position of the pyrrolopyrimidine ring. This can be achieved through a substitution reaction using a cyclopropyl halide in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and reduce reaction times . Additionally, the use of continuous flow reactors can provide better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Cyclopropyl halides, nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrrolopyrimidines with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Industry: It is used in the development of new materials and as a building block for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity.
Apoptosis Induction: The compound can induce apoptosis by activating pro-apoptotic proteins such as caspase-3 and Bax, and downregulating anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Effects: It can inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation.
Comparison with Similar Compounds
4-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds in the pyrrolopyrimidine family:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is widely used as a pharmaceutical intermediate and has shown potential as a kinase inhibitor and anticancer agent.
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its broad biological applications, including antibacterial, antifungal, and antiviral activities.
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines: These compounds have been identified as promising antiviral agents against flaviviruses such as Zika virus and dengue virus.
The uniqueness of this compound lies in its specific structural features and the presence of the cyclopropyl group, which can influence its biological activity and pharmacological properties.
Properties
IUPAC Name |
4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-6(1)8-7-3-4-10-9(7)12-5-11-8/h3-6H,1-2H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSRWLKVTNRHNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=CNC3=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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